4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride
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Overview
Description
4-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride: is a chemical compound with the molecular formula C10H10F3N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopropyl reagents under specific conditions. One common method is the use of Grignard reagents, which facilitate the formation of the cyclopropyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinones and quinolines.
Reduction: Reduction reactions may lead to the formation of cyclopropyl derivatives.
Substitution: It participates in substitution reactions, such as N-cyclopropylation and trifluoromethylation under visible light.
Common Reagents and Conditions:
Oxidation: Acid-catalyzed cyclization-condensation reactions.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Grignard reagents and visible light for trifluoromethylation.
Major Products:
- Quinolinones and quinolines from oxidation.
- Cyclopropyl derivatives from reduction and substitution reactions.
Scientific Research Applications
Biology: In biological research, this compound is utilized for its unique properties in the study of molecular interactions and pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various chemical reactions .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: A closely related compound with similar applications but lacking the cyclopropyl group.
α,α,α-Trifluoro-p-toluidine: Another similar compound used in various chemical syntheses.
Uniqueness: The presence of the cyclopropyl group in 4-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride provides unique reactivity and stability, distinguishing it from other similar compounds .
Properties
CAS No. |
2731010-72-1 |
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Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]aniline;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7;/h1-4H,5-6,14H2;1H |
InChI Key |
NZKIQWNRZJWTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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